molecular formula C20H24N4O2S B6527822 2-ethyl-N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide CAS No. 1019095-47-6

2-ethyl-N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide

Cat. No. B6527822
M. Wt: 384.5 g/mol
InChI Key: DKQDLJPZLFJPRY-UHFFFAOYSA-N
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Description

2-ethyl-N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-ethyl-N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide is 384.16199719 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-ethyl-N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-ethyl-N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and coupling reactions.

Starting Materials
4-methoxybenzaldehyde, thiourea, ethyl acetoacetate, methyl hydrazinecarboxylate, butanoyl chloride, triethylamine, sodium hydroxide, acetic acid, ethanol, diethyl ether, wate

Reaction
Step 1: Synthesis of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine by reacting 4-methoxybenzaldehyde with thiourea in ethanol and water mixture in the presence of sodium hydroxide., Step 2: Synthesis of 3-methyl-1H-pyrazol-5-amine by reacting ethyl acetoacetate with methyl hydrazinecarboxylate in ethanol and acetic acid mixture., Step 3: Synthesis of 1-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine by reacting 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with 3-methyl-1H-pyrazol-5-amine in ethanol and acetic acid mixture., Step 4: Synthesis of 2-ethyl-N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide by reacting 1-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine with butanoyl chloride and triethylamine in diethyl ether.

properties

IUPAC Name

2-ethyl-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-5-14(6-2)19(25)22-18-11-13(3)23-24(18)20-21-17(12-27-20)15-7-9-16(26-4)10-8-15/h7-12,14H,5-6H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQDLJPZLFJPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butanamide

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